molecular formula C11H12O2 B1321887 2-(4-Cyclopropylphenyl)acetic acid CAS No. 40641-90-5

2-(4-Cyclopropylphenyl)acetic acid

Cat. No.: B1321887
CAS No.: 40641-90-5
M. Wt: 176.21 g/mol
InChI Key: GPLBEAZWBXIBCQ-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylphenyl)acetic acid is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopropylphenyl)acetic acid typically involves the hydrolysis of ethyl 4-cyclopropylphenylacetate. The process begins with the preparation of ethyl 4-cyclopropylphenylacetate, which is then subjected to hydrolysis using aqueous lithium hydroxide in methanol at room temperature. The reaction mixture is stirred for 16 hours, followed by acidification with hydrochloric acid to precipitate the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrolysis reaction, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Cyclopropylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of cyclopropylphenyl ketone or cyclopropylbenzoic acid.

    Reduction: Formation of 2-(4-cyclopropylphenyl)ethanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-Cyclopropylphenyl)acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Phenylacetic acid: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylacetic acid: Lacks the phenyl ring, resulting in different chemical properties.

    4-Cyclopropylbenzoic acid: Contains a carboxylic acid group directly attached to the phenyl ring, differing in structure and reactivity.

Uniqueness: 2-(4-Cyclopropylphenyl)acetic acid is unique due to the presence of both the cyclopropyl group and the phenyl ring, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-(4-cyclopropylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLBEAZWBXIBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40641-90-5
Record name 2-(4-cyclopropylphenyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Methyl 2-(4-cyclopropylphenyl)acetate (3.10 g, 16.30 mmol) was dissolved in a mixture of THF/MeOH/water (2:2:1, 80 mL), and the solution was treated with lithium hydroxide hydrate (0.8548 g, 20.37 mmol). The mixture was then stirred at ambient temperature for 4 hours. The reaction mixture was neutralized to a pH of 4 with 3N HCl and concentrated in vacuo. The solids were re-dissolved in ethyl acetate and water. The pH was re-adjusted to a pH of about 3 to about 4 with 3N HCl. The layers were then separated. The aqueous layer was washed with ethyl acetate (2×). The combined organic layers were then washed with saturated NaCl, dried over Na2SO4 and concentrated to yield 2-(4-cyclopropylphenyl)acetic acid (2.82 g, 98%). 1H NMR (CDCl3, 400 MHz) □ 7.16 (d, J=8.2, 2H), 7.03 (d, 2H), 3.60 (s, 2H), 1.92-1.83 (m, 1H), 098-0.91 (m, 2H), 0.70-0.64 (m, 2H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
80 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
0.8548 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl(4-cyclopropylphenyl)acetate (710 mg, 3.73 mmol) was dissolved in 5 mL THF, 5 mL MeOH, and aqueous 1N NaOH (7.46 mmol) and the resulting mixture was heated at 45° C. overnight. After cooling to ambient temperature, the reaction was concentrated in vacuo and the residue was diluted with water (50 mL). The aqueous material was acidified with 1N HCl to pH˜3. A light brown precipitate formed which was collected by filtration and dried in a vacuum oven for 3 days to give (4-cyclopropylphenyl)acetic acid (SM-1ag, 395 mg, 60%). MS (ES−) 175.2 (M−H). 1H NMR (DMSO-d6) δ 0.57-0.61 (m, 2H), 0.86-0.91 (m, 2H), 1.81-1.88 (m, 1H), 3.45 (s, 2H), 6.97 (d, 2H), 7.08 (d, 2H), 12.20 (br s, 1H).
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.46 mmol
Type
reactant
Reaction Step Two

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